Enhanced Synthetic Reliability: Direct Purity and Yield Advantages Over Traditional Gefitinib Intermediate Routes
The target compound is produced via an optimized route that directly yields the desired 4‑chloro derivative with a reported purity exceeding 98%, compared to the traditional intermediate route which generates significant chlorinated by‑products and yields a product with only about 90% purity [1]. Commercially, the compound is supplied at a standard purity specification of ≥97% . Patent literature explicitly states this improved purity and reduced by‑product formation translate to lower downstream purification burden and higher final API purity [1].
| Evidence Dimension | Product purity (HPLC) |
|---|---|
| Target Compound Data | >98% (optimized patent route) [1]; ≥97% (commercial specification) |
| Comparator Or Baseline | Traditional intermediate route product: ~90% purity [1] |
| Quantified Difference | ≥8 percentage point absolute purity gain; >98% vs. ~90% in patent comparison [1] |
| Conditions | Synthesis via 6-(3-hydroxypropoxy)-7-methoxyquinazolin-4(3H)-one reacted with SOCl2; commercial quality control by NMR, HPLC, and GC [1] |
Why This Matters
Higher intermediate purity reduces the need for extensive downstream purification, directly lowering manufacturing costs and improving the probability of meeting ICH-compliant API impurity thresholds.
- [1] Jigao616. Method for preparing gefitinib key intermediate — 4-chloro-6-(3-chloropropoxy)-7-methoxyquinazoline. Chinese Patent CN201110223971. Accessed 2026. View Source
